molecular formula C8H15BrO2 B8765017 Pentyl 2-bromopropanoate CAS No. 86711-73-1

Pentyl 2-bromopropanoate

Cat. No.: B8765017
CAS No.: 86711-73-1
M. Wt: 223.11 g/mol
InChI Key: IJSDPKDUSUXUFY-UHFFFAOYSA-N
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Description

Significance of Alpha-Bromoesters in Synthetic Methodology

Alpha-bromoesters are a cornerstone in synthetic organic chemistry due to their dual reactivity. The presence of the bromine atom, a good leaving group, makes the α-carbon electrophilic and susceptible to nucleophilic attack. bits-pilani.ac.in Conversely, the electron-withdrawing nature of the adjacent carbonyl group activates the α-proton, facilitating its removal by a base to form a nucleophilic enolate. This versatility allows α-bromoesters to participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules.

One of the most notable applications of α-bromoesters is in the Reformatsky reaction . wikipedia.orgtestbook.com This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgnrochemistry.com This enolate is less reactive than its lithium or Grignard counterparts, allowing it to react selectively with aldehydes and ketones to produce β-hydroxy esters. wikipedia.orgscribd.com The reaction is valued for its ability to be performed in the presence of other ester functionalities without self-condensation. wikipedia.org The general mechanism involves the oxidative addition of zinc to the carbon-bromine bond, followed by reaction with a carbonyl compound. nrochemistry.com

Furthermore, α-bromoesters are crucial precursors for other important reactions. They can undergo nucleophilic substitution reactions where the bromide is displaced by various nucleophiles to introduce new functional groups. koreascience.krresearchgate.net This provides a straightforward route to α-substituted esters.

In addition, α-bromoesters serve as initiators in Atom Transfer Radical Polymerization (ATRP) , a controlled radical polymerization technique. isca.meacs.org The carbon-bromine bond can be reversibly cleaved by a transition metal catalyst to generate a radical that initiates polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. isca.mecmu.edu

Overview of Research Directions for Pentyl 2-bromopropanoate (B1255678) and Related Structures

Research involving structures like pentyl 2-bromopropanoate is multifaceted, exploring their utility in various synthetic transformations.

A significant area of investigation is their use in asymmetric synthesis . For instance, the development of catalytic asymmetric versions of the Reformatsky reaction aims to produce chiral β-hydroxy esters with high enantioselectivity. beilstein-journals.org Similarly, asymmetric nucleophilic substitution reactions of racemic α-bromo esters, catalyzed by chiral complexes, are being explored to synthesize enantioenriched α-aryl carboxylic acid derivatives. organic-chemistry.orgacs.org

The Blaise reaction represents another research avenue, where α-bromoesters react with nitriles in the presence of zinc to form β-ketoesters. wikipedia.org This reaction expands the synthetic utility of α-bromoesters beyond the synthesis of β-hydroxy esters.

Moreover, the dimerization of α-bromoesters, facilitated by reagents like lithium diisopropylamide (LDA) and copper(I) iodide, has been shown to produce dialkyl-substituted maleates, demonstrating another pathway for carbon-carbon bond formation. tandfonline.com

The development of novel polymerization techniques also continues to be a fertile ground for research. The synthesis of new functionalized initiators based on the α-bromoester scaffold, such as those for ATRP, allows for the creation of complex polymer architectures. researchgate.netresearchgate.net For example, α-bromoesters have been used to initiate the polymerization of various monomers like styrene (B11656) and n-butyl methacrylate. cmu.edusigmaaldrich.com

Recent studies have also focused on improving the efficiency and scope of reactions involving α-bromoesters. This includes the use of alternative metals or catalytic systems in Reformatsky-type reactions and the development of more stereoselective methods for their transformations. beilstein-journals.orgorganic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86711-73-1

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

pentyl 2-bromopropanoate

InChI

InChI=1S/C8H15BrO2/c1-3-4-5-6-11-8(10)7(2)9/h7H,3-6H2,1-2H3

InChI Key

IJSDPKDUSUXUFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C)Br

Origin of Product

United States

Synthetic Methodologies for Pentyl 2 Bromopropanoate

Direct Esterification Approaches

Direct esterification methods involve the formation of the ester bond by reacting a carboxylic acid with an alcohol. For the synthesis of pentyl 2-bromopropanoate (B1255678), the key precursors are 2-bromopropanoic acid and pentanol (B124592).

Fischer Esterification and Variants

The Fischer-Speier esterification, or simply Fischer esterification, is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. numberanalytics.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of pentyl 2-bromopropanoate, the equilibrium must be shifted towards the product side. masterorganicchemistry.com This is typically accomplished by using an excess of one reactant, usually the less expensive pentanol, or by removing the water formed during the reaction using a Dean-Stark apparatus or a dehydrating agent. masterorganicchemistry.comoperachem.com

The mechanism involves several key steps:

Protonation of the Carboxylic Acid : An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of 2-bromopropanoic acid, increasing the electrophilicity of the carbonyl carbon. numberanalytics.commasterorganicchemistry.com

Nucleophilic Attack : The alcohol (pentanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. numberanalytics.commasterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The intermediate eliminates a molecule of water. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. numberanalytics.com

Common catalysts and conditions are summarized in the table below.

CatalystAlcoholConditionsYield
Sulfuric Acid (H₂SO₄)Pentanol (excess)RefluxModerate to High
p-Toluenesulfonic Acid (TsOH)Pentanol (excess)Reflux with Dean-Stark trapHigh
Hydrochloric Acid (HCl)Pentanol (excess)RefluxModerate to High

This table presents typical conditions for Fischer esterification. Specific yields for this compound may vary based on precise reaction parameters.

Steglich Esterification and Green Alternatives

The Steglich esterification offers a milder alternative to the Fischer method, allowing the reaction to proceed at room temperature. wikipedia.org This is particularly useful for substrates that may be sensitive to the harsh acidic and high-temperature conditions of Fischer esterification. organic-chemistry.org The reaction utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.com

The mechanism proceeds as follows:

DCC activates the carboxylic acid (2-bromopropanoic acid) to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

DMAP, being a superior nucleophile to the alcohol, reacts with the O-acylisourea to form an "active ester" intermediate. This step is crucial for accelerating the reaction and suppressing a common side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea. wikipedia.orgorganic-chemistry.org

The alcohol (pentanol) then reacts with the activated ester intermediate to form this compound and the byproduct dicyclohexylurea (DCU). wikipedia.org DCU is largely insoluble in many organic solvents and can often be removed by filtration. researchgate.net

Green Alternatives: Traditional Steglich esterifications often employ chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like N,N-dimethylformamide (DMF), which pose environmental and health risks. semanticscholar.org Research into greener alternatives has identified safer solvents. nih.gov Acetonitrile (B52724) has been demonstrated as a less hazardous solvent system that provides comparable rates and yields. nih.gov Another sustainable option is dimethyl carbonate (DMC), which, when used with Mukaiyama's reagent instead of DCC, offers a more environmentally friendly approach. semanticscholar.orgrsc.org

Coupling AgentCatalystSolventTemperature
DCCDMAPDCM, THF, or DMFRoom Temperature
DICDMAPAcetonitrile (Greener)Room Temperature
Mukaiyama's Reagent2,6-LutidineDimethyl Carbonate (Greener)Room Temperature

This interactive table outlines common and greener reagent/solvent combinations for Steglich esterification.

Oxidative Esterification Strategies

Oxidative esterification is a less direct method that can synthesize an ester from an aldehyde. In the context of this compound, this would involve the oxidation of 2-bromopropanal (B25509) in the presence of pentanol. This one-pot process combines oxidation and esterification.

A potential reaction pathway could involve:

The aldehyde (2-bromopropanal) is oxidized to a carboxylic acid or a related activated intermediate.

This intermediate is then immediately reacted with pentanol present in the reaction mixture to form the final ester.

This method avoids the need to first isolate the carboxylic acid. The oxidehydration of 1,2-propanediol can produce propionaldehyde, which is then oxidized to propanoic acid, demonstrating the aldehyde-to-acid step in a related synthesis. csic.es However, specific research detailing the oxidative esterification of 2-bromopropanal to its corresponding pentyl ester is not widely documented, making it a more theoretical than a commonly practiced route for this particular compound.

Halogenation Pathways

An alternative synthetic strategy involves introducing the bromine atom at the alpha-position of a propanoate precursor. This can be achieved either by direct bromination of a pre-formed ester or by a tandem halogenation-esterification sequence starting from the carboxylic acid.

Alpha-Bromination of Carboxylic Acid Derivatives

This pathway involves the bromination of a pentyl propanoate molecule at the carbon adjacent to the carbonyl group. However, direct alpha-bromination of simple esters is often less efficient than the bromination of the corresponding carboxylic acids or their acid halide derivatives. libretexts.orgopenstax.org The enol or enolate concentration required for the reaction is typically lower in esters compared to ketones or aldehydes.

Hell-Volhard-Zelinsky (HVZ) Reaction Derivatives

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust method for the α-halogenation of a carboxylic acid. wikipedia.org The classic reaction converts propanoic acid into 2-bromopropanoic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. alfa-chemistry.comdoubtnut.com

The established mechanism involves several stages: libretexts.org

The phosphorus tribromide converts the carboxylic acid (propanoic acid) into its acyl bromide.

The acyl bromide readily enolizes.

This enol form then reacts with bromine to install a bromine atom at the alpha-position, yielding 2-bromopropanoyl bromide.

A highly efficient synthetic route to this compound is to use a derivative of this reaction. Instead of hydrolyzing the resulting 2-bromopropanoyl bromide with water to get the α-bromo acid, it can be directly reacted with an alcohol. wikipedia.orgnrochemistry.com By quenching the reaction mixture with pentanol instead of water, the 2-bromopropanoyl bromide is converted in situ to this compound. openstax.org This one-pot, two-step procedure is often preferred for its efficiency and atom economy. nrochemistry.com

Starting MaterialReagentsIntermediateQuenching AgentFinal Product
Propanoic Acid1. PBr₃ (cat.), Br₂2. Heat2-Bromopropanoyl bromidePentanolThis compound

This table illustrates the one-pot HVZ-esterification sequence for the synthesis of this compound.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a widely utilized reagent for radical substitution, particularly for the bromination at positions adjacent to a carbonyl group (α-position). organic-chemistry.orgnumberanalytics.com The synthesis of this compound via this method would involve the direct bromination of pentyl propanoate. The reaction is typically initiated by a radical initiator, such as light or a chemical like azobisisobutyronitrile (AIBN).

The generally accepted mechanism proceeds through a radical chain reaction:

Initiation: The initiator generates a small number of bromine radicals (Br•) from NBS. numberanalytics.com

Propagation: A bromine radical abstracts a hydrogen atom from the α-carbon of the pentyl propanoate, forming a carbon-centered radical. This radical then reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical, which continues the chain. numberanalytics.com

This method is advantageous due to the mild reaction conditions and the selective nature of NBS. numberanalytics.com While specific studies detailing the NBS bromination of pentyl propanoate are not prevalent, the bromination of carbonyl derivatives is a standard transformation in organic synthesis. missouri.edu Patents have described the use of NBS for the bromination of propionate (B1217596) derivatives, indicating its applicability in this context. google.comgoogle.com For optimal results, freshly recrystallized NBS is often used to minimize side reactions. missouri.edu

Table 1: General Conditions for NBS Bromination of Carbonyl Derivatives

Parameter Condition Rationale / Reference
Brominating Agent N-Bromosuccinimide (NBS) Provides a low concentration of Br₂/Br• for selective α-bromination. organic-chemistry.orgnumberanalytics.com
Initiator AIBN or UV light Initiates the radical chain reaction. numberanalytics.com
Solvent Carbon Tetrachloride (CCl₄) or other inert solvent Must be anhydrous to prevent hydrolysis of the product. missouri.edu
Temperature Reflux Provides energy to sustain the radical reaction.

Halogenation of Precursors with Subsequent Esterification

A common and reliable route to this compound involves a two-step process: first, the α-bromination of a precursor molecule, followed by esterification.

The primary method for the first step is the Hell-Volhard-Zelinsky (HVZ) reaction, which brominates a carboxylic acid at the alpha position. quora.com In this process, propionic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus trichloride (B1173362) or red phosphorus. quora.comchemicalbook.com This reaction forms an intermediate acyl bromide, which readily tautomerizes to an enol. The enol then undergoes electrophilic attack by bromine at the α-carbon. Subsequent hydrolysis of the resulting 2-bromopropionyl bromide yields 2-bromopropionic acid. quora.comyoutube.com

The second step is the esterification of the synthesized 2-bromopropionic acid with pentanol (1-pentanol). This is typically achieved through a Fischer esterification, where the carboxylic acid and alcohol are refluxed in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com An alternative approach involves converting the 2-bromopropionic acid into the more reactive 2-bromopropionyl chloride using a reagent like thionyl chloride, which is then reacted with pentanol to form the ester. google.com

Table 2: Two-Step Synthesis Pathway

Step Reaction Reagents Key Conditions Reference
1 α-Bromination of Propionic Acid (HVZ) Propionic Acid, Br₂, PCl₃ (cat.) or Red P (cat.) Heating/Reflux quora.comchemicalbook.com
2 Fischer Esterification 2-Bromopropionic Acid, Pentanol, H₂SO₄ (cat.) Reflux, often with water removal youtube.com

Catalytic and Stereoselective Synthetic Approaches

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and sustainability. For a chiral molecule like this compound, stereoselective methods are of particular interest.

Enzymatic Esterification for Analogues

Biocatalysis, particularly the use of enzymes, presents a green and highly selective alternative to traditional chemical methods. researchgate.netrroij.com Lipases are a class of enzymes commonly employed for esterification and transesterification reactions. researchgate.netnih.gov The synthesis of analogues of this compound can be achieved via enzymatic esterification of 2-bromoalkanoic acids.

The key advantages of using enzymes include:

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption. researchgate.net

High Selectivity: Enzymes can be highly chemo-, regio-, and stereoselective, which is crucial for producing a specific stereoisomer of a chiral compound. nih.govbeilstein-journals.org This can eliminate the need for protecting groups. acs.org

Reduced Waste: The high selectivity leads to fewer by-products and simplifies purification. researchgate.net

While direct enzymatic synthesis of this compound is not widely documented, the synthesis of various flavor esters and other functionalized esters using lipases is common, demonstrating the viability of this approach for producing analogues. nih.govamazonaws.com The biocatalytic synthesis of molecules with multiple stereocenters is an area of active research, showcasing the power of enzymes to control complex stereochemistry. hims-biocat.eu

Table 3: Advantages of Enzymatic Esterification

Feature Description
Stereoselectivity Can produce a single enantiomer or diastereomer, crucial for chiral molecules. nih.gov
Mild Conditions Operates under ambient temperature and pressure, preserving sensitive functional groups. researchgate.net
Environmental Impact Uses biodegradable catalysts and often aqueous or solvent-free systems, aligning with green chemistry. rroij.com
Product Purity High selectivity minimizes by-product formation, leading to purer products. researchgate.net

Transition Metal-Catalyzed Esterification

Transition metal complexes can serve as highly effective catalysts for esterification reactions. These catalysts often function as Lewis acids, activating the carboxylic acid for nucleophilic attack by the alcohol. Iron(III) nitrate, for example, has been shown to be an efficient and commercially available Lewis acid catalyst for the esterification of various alcohols, including complex terpenic alcohols. rsc.org The catalytic activity is linked to the ability of the metal cation to generate protons through the ionization of the carboxylic acid. rsc.org

Table 4: Examples of Transition Metal Catalysis in Ester Synthesis and Related Reactions

Metal Catalyst Reactants Reaction Type Reference
Iron(III) nitrate Terpenic alcohols, Carboxylic acids Lewis acid-catalyzed esterification rsc.org
Palladium(0) complexes Bromoenol acetates, Organoboron reagents Suzuki-Miyaura cross-coupling mdpi.com
Copper α-halocarboxylic acid esters, Alkenes Electron transfer-initiated radical addition researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rroij.comcore.ac.uk The synthesis of esters, including this compound, is an area where these principles are actively applied.

Solvent-Free and Reduced-Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. acs.org Solvents can account for a significant portion of the mass and environmental impact of a chemical process. acs.org

Solvent-free esterification reactions have been developed using various catalytic systems:

Immobilized Lipases: In these systems, the alcohol reactant can also serve as the solvent. This approach avoids the use of toxic organic solvents and simplifies the recovery of both the product and the reusable catalyst. nih.gov

Heterogeneous Acid Catalysts: Solid acid catalysts, such as sulfonic acid-functionalized carbon (SO₃H-carbon), can effectively promote esterification under solvent-free conditions. ajgreenchem.com These catalysts are easily separated from the reaction mixture by filtration and can often be reused.

Acidic Deep Eutectic Solvents (DESs): DESs can act as both the catalyst and the reaction medium. csic.es They are often biodegradable and have low volatility, making them a greener alternative to traditional solvents and catalysts. csic.es

These solvent-free methods offer significant advantages, including atom economy, simplified workup procedures, and reduced environmental impact, making them attractive for the industrial synthesis of esters. ajgreenchem.comsophim.com

Catalyst Design for Sustainable Production

The sustainable production of this compound is contingent on the development of efficient and environmentally benign catalytic systems. Research in this area focuses on two primary strategies: the use of biocatalysts, specifically lipases, and the application of heterogeneous solid acid catalysts. These approaches aim to replace traditional homogeneous acid catalysts like sulfuric acid, which are corrosive, difficult to separate from the reaction mixture, and generate significant waste. csic.esnih.govmdpi.com

Enzymatic Catalysis with Lipases

A highly promising green alternative for the synthesis of esters is the use of lipases as biocatalysts. nih.govulpgc.es Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. nih.gov However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor the synthesis of esters through esterification. nih.govulpgc.es This enzymatic route offers several advantages for sustainable production:

High Selectivity: Lipases often exhibit high chemo-, regio-, and stereoselectivity, which minimizes the formation of unwanted byproducts. ulpgc.esmdpi.com

Mild Reaction Conditions: Enzymatic reactions typically proceed under mild conditions of temperature and pressure, reducing energy consumption. ulpgc.esmdpi.com

"Natural" Product Labeling: Esters produced via enzymatic routes can often be labeled as "natural," which is highly desirable in the flavor, fragrance, and food industries. nih.gov

Biodegradability and Low Toxicity: The catalysts themselves are biodegradable proteins, posing minimal environmental risk.

The direct enzymatic synthesis of this compound is supported by studies on analogous compounds. For instance, lipase (B570770) from Candida cylindraceae has been shown to effectively catalyze the esterification of 2-bromopropionic acid with n-butanol in a micro-emulsion system. oup.com Furthermore, the successful synthesis of various other pentyl esters using immobilized lipases highlights the feasibility of this approach for the target compound. mdpi.comscielo.br Immobilized enzymes, such as Lipozyme RMIM (from Rhizomucor miehei), are particularly advantageous as they can be easily recovered and reused over multiple reaction cycles, a key principle of green chemistry. mdpi.comscielo.br

Solvent-free systems (SFS) are often employed in lipase-catalyzed esterifications, which enhances the volumetric productivity of the reactor and simplifies downstream purification processes, further boosting the sustainability of the synthesis. ulpgc.esscielo.br

Interactive Data Table: Lipase-Catalyzed Synthesis of Pentyl Esters

The following table summarizes typical reaction conditions and outcomes for the lipase-catalyzed synthesis of various pentyl esters, providing a model for the potential sustainable production of this compound.

CatalystAcid ReactantAlcohol ReactantMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Immobilized Rhizomucor miehei Lipase (Lipozyme RMIM)Nonanoic Acid1-Pentanol9:1452.586.08 scielo.brresearchgate.net
Candida rugosa Lipase (immobilized in organogel)Valeric Acid1-Pentanol1:137-- nih.gov
Immobilized Candida antarctica Lipase B (50CAT)Oleic Acid1-Pentanol1:1256~40 mdpi.com
Candida cylindracea Lipase2-Bromopropionic Acidn-Butanol---- oup.com

Heterogeneous Solid Acid Catalysis

Another significant avenue in sustainable catalyst design is the use of heterogeneous solid acid catalysts. csic.esmdpi.comgoogle.com These materials offer the catalytic activity of an acid while being in a different phase (solid) from the liquid reaction mixture. This simplifies catalyst separation (typically by simple filtration), allows for catalyst recycling, and reduces corrosion and waste treatment issues associated with homogeneous acids. csic.esgoogle.com

For esterification reactions similar to the synthesis of this compound, several classes of solid acid catalysts have been investigated:

Sulfonated Resins: Ion-exchange resins like Amberlyst have been effectively used as catalysts for the esterification of long-chain fatty acids. csic.esnih.gov A specific type, CT-450, which is a macroporous styrene-divinylbenzene copolymer with sulfonic acid groups, has been successfully used to catalyze the esterification of α-bromo-2-chlorophenylacetic acid with methanol, achieving high purity (>99%) and yield (>90%). google.com This catalyst is noted for its good reusability and being environmentally friendly. google.com

Zeolites: These microporous aluminosilicate (B74896) minerals can be modified to possess strong acid sites. mdpi.com H-β-zeolite, for example, has been used to catalyze the esterification of oleic acid. mdpi.com Their well-defined pore structures can also impart shape selectivity to the catalytic process.

Functionalized Magnetic Nanoparticles: A modern approach involves grafting acidic functionalities onto magnetic nanoparticles (e.g., Fe₃O₄@SiO₂). rsc.org For instance, poly(ionic liquid)s with acidic counter-anions can be polymerized on the surface of these nanoparticles. These catalysts show high activity and can be easily recovered from the reaction mixture using an external magnet, offering excellent recyclability. rsc.org

The esterification reaction using these catalysts typically proceeds by heating the carboxylic acid (2-bromopropanoic acid) and the alcohol (1-pentanol), often with the alcohol in excess to shift the equilibrium towards the product ester. ceon.rschemguide.co.uk

Interactive Data Table: Heterogeneous Acid-Catalyzed Esterification

This table presents representative examples of solid acid catalysts used for esterification, illustrating the conditions and advantages applicable to the sustainable synthesis of this compound.

CatalystAcid ReactantAlcohol ReactantMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Key FeatureReference
CT-450 Solid Acid Resinα-bromo-2-chlorophenylacetic acidMethanol--2-16>90% YieldReusable, Environmentally Friendly google.com
Amberlyst-16Lauric Acid2-Ethyl Hexanol1.25:1140->98% ConversionSuitable for continuous flow reactors csic.es
Fe₃O₄@SiO₂–P([VLIM]PW)Palmitic AcidMethanol12:170694% ConversionMagnetically recoverable, reusable rsc.org
H-β-zeoliteOleic Acid-----Mild reaction conditions mdpi.com

Reactivity and Chemical Transformations of Pentyl 2 Bromopropanoate

Nucleophilic Substitution Reactions

The most characteristic reactions of alpha-halo esters, including Pentyl 2-bromopropanoate (B1255678), are nucleophilic substitutions, where the bromide ion is displaced by a nucleophile. The electrophilic nature of the alpha-carbon is enhanced by the adjacent electron-withdrawing carbonyl group, which stabilizes the transition state in these reactions. libretexts.org

Nucleophilic substitution reactions on Pentyl 2-bromopropanoate can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). savemyexams.com The operative pathway is largely determined by the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. savemyexams.comucsb.edu

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.comyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. For this compound, which is a secondary halide, the SN2 pathway is viable, although it may be slower than for primary halides due to some steric hindrance. purechemistry.org

The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. youtube.comchemguide.co.uk The rate of an SN1 reaction depends only on the concentration of the substrate. youtube.comyoutube.com This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations. youtube.com As a secondary halide, this compound can form a secondary carbocation, which can be stabilized by the adjacent carbonyl group, making the SN1 pathway possible under appropriate conditions. savemyexams.com

FeatureSN1 PathwaySN2 Pathway
Substrate Favored by tertiary > secondary halidesFavored by methyl > primary > secondary halides
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Mechanism Two steps, involves carbocation intermediateOne step, concerted reaction
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., OH⁻, CN⁻)
Solvent Polar protic (e.g., water, ethanol)Polar aprotic (e.g., acetone, DMSO)
Stereochemistry Racemization (mixture of inversion and retention)Inversion of configuration

A comparison of factors influencing SN1 and SN2 reaction pathways for alkyl halides like this compound.

In a nucleophilic substitution reaction, the leaving group departs with a pair of electrons. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure. masterorganicchemistry.com The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid, hydrobromic acid (HBr). masterorganicchemistry.com

The ability of a halogen to act as a leaving group is inversely related to the strength of the carbon-halogen bond. The bond strengths decrease down the group: C-F > C-Cl > C-Br > C-I. chemguide.co.uk Consequently, the reactivity of alkyl halides in nucleophilic substitutions generally follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. purechemistry.orgchemguide.co.uk The carbon-bromine bond in this compound is sufficiently weak to be broken readily under nucleophilic attack, facilitating substitution reactions. chemguide.co.uk

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
I⁻HI-10Excellent
Br⁻HBr-9Excellent
Cl⁻HCl-7Good
F⁻HF3.2Poor

Relative leaving group ability of halides.

The stereochemical outcome of a nucleophilic substitution reaction on this compound depends on the operative mechanism. If the starting material is chiral at the alpha-carbon, the SN1 and SN2 pathways lead to different stereoisomeric products.

In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, in a "backside attack". libretexts.orgyoutube.com This results in an inversion of the stereochemical configuration at the chiral center, similar to an umbrella flipping inside out in the wind. youtube.com Therefore, if (S)-Pentyl 2-bromopropanoate undergoes an SN2 reaction, the product will have the (R) configuration. libretexts.org

In an SN1 reaction, the departure of the leaving group forms a planar carbocation intermediate. masterorganicchemistry.comlibretexts.org The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability. masterorganicchemistry.com This leads to the formation of a nearly 50:50 mixture of both enantiomers, a product known as a racemic mixture. libretexts.org Thus, an SN1 reaction on a chiral sample of this compound would result in racemization, with a loss of optical activity. masterorganicchemistry.comlibretexts.org

Reactions Involving Organometallic Reagents

This compound can also serve as a substrate in reactions involving organometallic reagents, which are crucial for forming new carbon-carbon bonds.

The Blaise reaction is an organometallic reaction that forms a β-ketoester or a β-enamino ester from the reaction of an α-bromoester with a nitrile in the presence of zinc metal. wikipedia.orgjk-sci.comsynarchive.com In this reaction, this compound would first react with zinc to form an organozinc intermediate, similar to a Reformatsky reagent. wikipedia.orgchem-station.com This organozinc compound, a zinc enolate, then acts as a nucleophile, attacking the electrophilic carbon of a nitrile. wikipedia.orgorganic-chemistry.org The resulting intermediate is then hydrolyzed. wikipedia.org The final product depends on the work-up conditions: treatment with aqueous potassium carbonate yields a β-enamino ester, while subsequent acidification with hydrochloric acid produces a β-ketoester. jk-sci.comorganic-chemistry.org

Improved procedures for the Blaise reaction often involve the use of activated zinc and tetrahydrofuran (THF) as a solvent to increase yields. chem-station.comorganic-chemistry.org

Cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. The Hiyama cross-coupling reaction involves the coupling of an organosilicon compound with an organic halide, catalyzed by a transition metal, typically palladium or nickel. nih.gov

This compound can be used as the organic halide component in such reactions. For instance, nickel-catalyzed asymmetric Hiyama reactions have been developed for the cross-coupling of racemic α-bromo esters with aryl silanes. acs.orgthieme-connect.com These reactions can generate α-aryl esters with good enantiomeric excess, providing a method for the synthesis of chiral α-aryl carboxylic acid derivatives. acs.orgthieme-connect.comnih.gov The reaction typically employs a nickel catalyst, such as NiCl₂·glyme, in the presence of a chiral diamine ligand. nih.govacs.org Functional groups like esters are generally compatible with these reaction conditions. acs.org

ReactionReagents for this compoundProduct Type
Blaise Reaction 1. Zinc (Zn), Nitrile (R-C≡N)2. Aqueous work-up (K₂CO₃ or HCl)β-enamino ester or β-ketoester
Hiyama Cross-Coupling Aryl silane (Ar-Si(OR)₃), Ni or Pd catalyst, Baseα-Aryl pentyl propanoate

Summary of organometallic reactions involving this compound.

Reformatsky Reaction and Its Variants

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. In the case of this compound, the reaction would proceed by the oxidative addition of zinc to the carbon-bromine bond, forming a zinc enolate. This organozinc reagent would then act as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent acidic workup would yield the corresponding β-hydroxy ester.

A key feature of the Reformatsky reaction is the relatively low reactivity of the organozinc reagent compared to Grignard or organolithium reagents, which prevents side reactions such as self-condensation of the ester. The general mechanism is as follows:

Formation of the Organozinc Reagent: this compound reacts with zinc dust to form the Reformatsky reagent, a zinc enolate.

Nucleophilic Addition: The zinc enolate adds to the carbonyl group of an aldehyde or ketone.

Hydrolysis: Acidic workup protonates the oxygen anion to give the final β-hydroxy ester product.

While no specific examples utilizing this compound were found, a study on the synthesis of tetraketide lactones employed a related complex substrate, (1S,2R,3R)-3-(tert-Butyldimethylsilyloxy)-2-methyl-1-(2-oxoethyl)this compound, in an intramolecular samarium(II) iodide-mediated Reformatsky reaction. umich.edu This highlights the utility of such bromoesters in forming new carbon-carbon bonds.

Table 1: Expected Products of the Reformatsky Reaction with this compound

Carbonyl Reactant Expected β-Hydroxy Ester Product
Formaldehyde Pentyl 3-hydroxy-2-methylpropanoate
Acetaldehyde Pentyl 3-hydroxy-2-methylbutanoate
Acetone Pentyl 3-hydroxy-2,3-dimethylbutanoate

Elimination Reactions

Dehydrobromination Pathways

This compound can undergo elimination reactions, specifically dehydrobromination, to form unsaturated esters. This reaction typically involves treating the α-bromo ester with a base to remove a proton from the β-carbon and the bromide ion from the α-carbon, resulting in the formation of a double bond. The primary products expected are pentyl 2-propenoate (pentyl acrylate) and, depending on the reaction conditions and the base used, potentially pentyl (Z)-propenoate and pentyl (E)-propenoate if a substituent were present on the β-carbon.

Stereoselective Elimination for Unsaturated Esters

The stereochemistry of the resulting unsaturated ester is influenced by the mechanism of the elimination reaction. For an E2 mechanism, which is favored by strong, non-hindered bases, the reaction proceeds through an anti-periplanar transition state. This means that the proton being removed and the bromine leaving group must be in the same plane and on opposite sides of the carbon-carbon bond.

If the β-carbon were chiral, the stereochemistry of the starting material would dictate the stereochemistry of the product, leading to a stereoselective or stereospecific reaction. For this compound itself, the β-carbon is a methyl group, so Z/E isomerism is not a factor in the product, pentyl propenoate. However, in analogous systems with substitution at the β-position, the E2 mechanism generally leads to the formation of the more thermodynamically stable (E)-isomer as the major product. Studies on the elimination reactions of similar compounds, such as those used in atom transfer radical polymerization, have noted the occurrence of dehydrobromination as a side reaction. researchgate.net

Table 2: Potential Products of Dehydrobromination of this compound Derivatives

Substrate Base Major Product (based on Zaitsev's Rule)
Pentyl 2-bromobutanoate Potassium tert-butoxide Pentyl (E)-2-butenoate

Rearrangement Reactions and Other Transformations

Conversions to Heterocyclic Compounds (e.g., Beta-Lactams, Morpholinones)

Alpha-halo esters like this compound are valuable precursors for the synthesis of various heterocyclic compounds.

Beta-Lactams: The reaction of an α-bromo ester with an imine in the presence of a suitable base or metal can lead to the formation of β-lactams (2-azetidinones). One of the classic methods is the Reformatsky reaction with imines instead of carbonyl compounds. The initially formed zinc enolate of this compound would add to the carbon-nitrogen double bond of an imine. The resulting intermediate would then cyclize to form the four-membered β-lactam ring. The stereochemistry of the substituents on the β-lactam ring is influenced by the reaction conditions and the nature of the reactants.

Morpholinones: The synthesis of morpholinones from α-bromo esters can be achieved through a multi-step process. For example, the reaction of this compound with an N-protected amino alcohol could proceed via nucleophilic substitution of the bromine by the amino group, followed by cyclization through esterification or amidation to form the morpholinone ring. The specific reaction pathway and conditions would determine the final structure.

While no specific literature examples detailing the conversion of this compound to these heterocycles were identified, the general reactivity of α-bromo esters in these transformations is well-established.

Table 3: List of Compounds Mentioned

Compound Name
This compound
(1S,2R,3R)-3-(tert-Butyldimethylsilyloxy)-2-methyl-1-(2-oxoethyl)this compound
Pentyl 3-hydroxy-2-methylpropanoate
Pentyl 3-hydroxy-2-methylbutanoate
Pentyl 3-hydroxy-2,3-dimethylbutanoate
Pentyl 2-(1-hydroxycyclohexyl)-2-methylpropanoate
Pentyl 2-propenoate
Pentyl (E)-2-butenoate
Pentyl 3-methyl-2-butenoate
β-Lactam (2-azetidinone)

Stereochemistry and Asymmetric Synthesis Involving Pentyl 2 Bromopropanoate

Enantiomeric Forms and Chiral Purity

The presence of the chiral center at C2 means that pentyl 2-bromopropanoate (B1255678) is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers. A mixture containing equal amounts of the (R)- and (S)-enantiomers is called a racemic mixture and is optically inactive. wikipedia.orglibretexts.org

The purity of a chiral substance is quantified by its enantiomeric excess (ee), which measures the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is expressed as a percentage, where a racemic mixture has an ee of 0%, and a pure single enantiomer has an ee of 100%. wikipedia.orglibretexts.org For instance, a sample containing 75% of the (R)-enantiomer and 25% of the (S)-enantiomer has an enantiomeric excess of 50% in favor of the (R)-form. masterorganicchemistry.com The enantiomeric excess is a critical indicator of the success of an asymmetric synthesis. wikipedia.org

Enantioselective Synthesis Strategies

To produce pentyl 2-bromopropanoate in an enantiomerically enriched form, chemists employ several asymmetric synthesis techniques. These methods are designed to selectively generate one enantiomer over the other, starting from achiral or racemic precursors.

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of a product. This process combines a kinetic resolution—where one enantiomer reacts faster than the other—with an in-situ racemization of the slower-reacting enantiomer. For α-bromo esters like this compound, a key strategy involves racemization via nucleophilic substitution by a bromide ion. rsc.org Research has shown that an α-bromo ester can be racemized by a bromide source more rapidly than its corresponding carboxylate product, a crucial condition for a successful DKR. rsc.orglookchem.com

This principle has been effectively applied in the enzymatic hydrolysis of α-bromo esters. In one study, the combination of a hydrolytic enzyme (like Candida rugosa lipase) and a bromide source led to an effective DKR process. At 80% conversion, the resulting α-bromo acid was obtained with a good enantioselectivity of 79% ee.

EnzymeRacemization AgentConversion (%)Product ee (%)
Candida rugosa lipase (B570770) (Altus 17)Bromide Ion8079

This table illustrates the effectiveness of DKR in the enzymatic hydrolysis of a model α-bromo ester, a process directly applicable to this compound. Data sourced from .

DKR is also utilized in the asymmetric nucleophilic substitution of α-bromo carboxylic acid derivatives. researchgate.netkoreascience.kr The racemization of the α-bromo ester, facilitated by tetrabutylammonium (B224687) iodide (TBAI), allows a chiral nucleophile to selectively react with one enantiomer as it is continuously replenished from the other, leading to a high diastereomeric ratio in the product. researchgate.netkoreascience.kr

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. tcichemicals.comwikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org

For the synthesis of enantiopure this compound, one could first couple 2-bromopropanoic acid with a chiral auxiliary, such as (S)-mandelate or an oxazolidinone, followed by esterification with pentanol (B124592). researchgate.netresearchgate.net The steric and electronic properties of the auxiliary then direct the approach of reagents to one of the two faces of the molecule, leading to a diastereoselective reaction.

Studies on (S)-mandelate-derived α-bromo esters have demonstrated the power of this approach in dynamic kinetic resolution. researchgate.netresearchgate.net In these reactions, nucleophilic substitution with various amines in the presence of TBAI and a base provided α-amino esters with high diastereoselectivity. researchgate.netresearchgate.net

NucleophileDiastereomeric Ratio (dr)Yield (%)
Benzylamine97:381
Aniline96:495
N-benzyl-2-aminoethanol95:5 (er)-

This table shows the high diastereoselectivity achieved in the nucleophilic substitution of an (S)-mandelate-derived α-bromo ester, a model for chiral auxiliary-controlled synthesis. Data sourced from researchgate.netresearchgate.net.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach can be applied to the synthesis of this compound in two main ways: asymmetric α-bromination of a precursor or a DKR of the racemic ester itself.

The direct, enantioselective α-bromination of a carbonyl compound, such as pentyl propanoate, can be achieved using organocatalysis. nih.govrsc.orgrsc.org Chiral catalysts, like C2-symmetric diphenylpyrrolidine or imidazolidinone derivatives, activate the substrate towards electrophilic bromination, yielding α-bromo aldehydes and ketones in high enantiomeric excess (up to 96% ee). nih.gov Similarly, cinchona alkaloid derivatives have been used to catalyze the asymmetric α-bromination of acid chlorides, which can then be converted to the corresponding pentyl ester. nih.gov

Carbonyl SubstrateCatalyst TypeProduct ee (%)
AldehydesDiphenylpyrrolidineup to 96
KetonesImidazolidinoneup to 94

This table summarizes the high enantioselectivities achieved in the organocatalytic α-bromination of carbonyl compounds, a potential route to enantiopure this compound. Data sourced from nih.gov.

Alternatively, a DKR can be performed on racemic this compound using a transition metal catalyst. For example, nickel/diamine catalyst systems have been developed for the asymmetric Hiyama cross-coupling of racemic α-bromo esters with aryl silanes to produce α-aryl esters in good enantiomeric excess. acs.org This method combines in-situ racemization of the α-bromo ester with a stereoselective coupling reaction. acs.org

Diastereoselective Transformations

When a chiral molecule like this compound, which already contains one stereocenter, undergoes a reaction that creates a second stereocenter, the products are diastereomers. Diastereoselective transformations are reactions that preferentially form one diastereomer over another. researchgate.net

This principle is central to the chiral auxiliary and DKR strategies discussed previously. For instance, when a racemic mixture of this compound is subjected to DKR via nucleophilic substitution with a chiral α-amino ester, two diastereomeric products can be formed. researchgate.netkoreascience.kr The reaction is diastereoselective because the transition state leading to one diastereomer is energetically favored over the other, resulting in diastereomeric ratios (dr) as high as 87:13. koreascience.kr The level of diastereoselectivity is influenced by factors such as the solvent and reaction temperature. koreascience.kr Similarly, the reaction of an α-bromo ester attached to a chiral auxiliary like (S)-mandelate with an achiral amine produces diastereomeric α-amino esters with excellent diastereoselectivity (up to 97:3 dr). researchgate.netresearchgate.net

Stereochemical Control in Reaction Pathways

Achieving stereochemical control means dictating the three-dimensional arrangement of atoms in the product of a chemical reaction. In the context of this compound, this involves controlling the configuration at the C2 stereocenter. The strategies discussed highlight different pathways to achieve this control.

In enzymatic resolutions, the control is kinetic; the enzyme provides a chiral environment that lowers the activation energy for the reaction of one enantiomer over the other. When combined with in-situ racemization in a DKR process, this kinetic preference is channeled to convert the entire starting material into a single product enantiomer. rsc.org

Chiral auxiliaries exert control by covalently linking the substrate to a chiral molecule, which then sterically hinders one face of the reacting center, forcing the reagent to approach from the less hindered face. wikipedia.org This leads to predictable diastereoselectivity. researchgate.netresearchgate.net

Asymmetric catalysis provides stereochemical control through the transient formation of a chiral complex between the catalyst and the substrate. nih.govnih.gov This complex orients the substrate in a specific way, making one enantiotopic face more susceptible to reaction. The choice of catalyst and reaction conditions is paramount for achieving high enantioselectivity. nih.govacs.org The stereochemical outcome of nucleophilic substitution reactions can also be influenced by the nature of the nucleophile itself, with studies showing that stereoselectivity can sometimes decrease as nucleophilicity increases, particularly in reactions approaching the diffusion limit. nih.gov

Applications of Pentyl 2 Bromopropanoate in Advanced Organic Synthesis

As a Chiral Building Block

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is often critical to its therapeutic efficacy. libretexts.org Pentyl 2-bromopropanoate (B1255678), when used in its enantiomerically pure form, serves as an important chiral synthon, enabling the introduction of a stereocenter at the alpha position of a carboxylic acid derivative.

Synthesis of Alpha-Heteroatom Substituted Carboxylic Acid Derivatives

The bromine atom in pentyl 2-bromopropanoate is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack. This reactivity is fundamental to the synthesis of a variety of alpha-heteroatom substituted carboxylic acid derivatives. A primary example of this is the synthesis of α-amino esters, which are the building blocks of peptides and proteins and are significant in medicinal chemistry.

The direct reaction of this compound with ammonia or primary amines can lead to the formation of the corresponding α-amino ester through a nucleophilic substitution reaction. libretexts.orgchemguide.co.uksavemyexams.comchemguide.co.ukchemistryguru.com.sg However, this direct amination can sometimes be complicated by multiple alkylations of the amine. libretexts.orgchemguide.co.uk More controlled methods, such as the Gabriel synthesis, can be employed where phthalimide anion acts as an ammonia surrogate, followed by hydrolysis to yield the primary amine.

Another important class of alpha-heteroatom substituted carboxylic acid derivatives that can be synthesized from this compound are α-hydroxy esters. These can be prepared by reacting the bromoester with a hydroxide salt, followed by acidification.

Preparation of Alpha-Amino Esters

The synthesis of α-amino esters from this compound is a key transformation that underscores its utility as a chiral building block. Beyond direct amination, modern cross-coupling reactions offer a more sophisticated and controlled approach. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org While typically used for aryl halides, modifications of this reaction can be applied to the amination of alkyl halides. In this context, this compound could be coupled with a variety of amines in the presence of a palladium catalyst and a suitable ligand to afford the corresponding α-amino ester with high efficiency and functional group tolerance. rsc.org

The general scheme for the synthesis of an α-amino ester from this compound via nucleophilic substitution is presented below:

Reaction Scheme: Synthesis of an Alpha-Amino Ester

Reactant 1Reactant 2ProductReaction Type
This compoundAmine (e.g., R-NH₂)Pentyl 2-aminopropanoateNucleophilic Substitution

Role in Complex Molecule Construction

The ability to introduce a chiral center with a specific heteroatom functionality makes this compound a valuable component in the total synthesis of complex natural products and pharmaceuticals. nih.govescholarship.orgrsc.org The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other transformations. The pentyl group can also be modified or removed as needed. This multifunctionality allows for the strategic incorporation of the propanoate unit into a larger molecular framework, where the stereochemistry at the alpha-carbon can have a profound influence on the biological activity of the final molecule.

Precursor for Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is at the heart of organic synthesis, enabling the construction of the carbon skeletons of complex molecules. rsc.org this compound serves as an effective precursor for such transformations, primarily through the generation of enolate intermediates or through metal-catalyzed cross-coupling reactions.

Synthesis of Beta-Ketoesters

Beta-ketoesters are important synthetic intermediates used in the synthesis of a wide variety of compounds, including pharmaceuticals and natural products. libretexts.orgorganic-chemistry.orgmdpi.comgoogle.comrsc.org One of the classic methods for preparing β-hydroxy esters, which can be subsequently oxidized to β-ketoesters, is the Reformatsky reaction. iitk.ac.inorganic-chemistry.orgwikipedia.orgnih.govnih.gov This reaction involves the treatment of an α-haloester, such as this compound, with zinc metal to form an organozinc reagent known as a Reformatsky enolate. wikipedia.org This enolate is stable enough not to react with the ester functionality but is nucleophilic enough to add to the carbonyl group of an aldehyde or ketone. organic-chemistry.orgwikipedia.org

The resulting β-hydroxy ester can then be oxidized to the corresponding β-ketoester using standard oxidation protocols.

Table: Key Features of the Reformatsky Reaction

FeatureDescription
Substrates α-haloester (e.g., this compound), Aldehyde or Ketone
Reagent Zinc metal
Intermediate Organozinc enolate
Initial Product β-hydroxy ester
Final Product (after oxidation) β-ketoester

Formation of Alpha-Aryl Carboxylic Acids

The introduction of an aryl group at the alpha-position of a carboxylic acid derivative is a common strategy in the design of pharmacologically active molecules. This compound can be utilized in palladium-catalyzed α-arylation reactions to form the corresponding α-aryl propanoate. nih.govorganic-chemistry.orgnih.gov In a typical procedure, the ester is first converted into a more reactive nucleophile, such as a zinc enolate, which then undergoes cross-coupling with an aryl halide in the presence of a palladium catalyst. berkeley.edu

Alternatively, the Suzuki-Miyaura coupling reaction provides another powerful method for the formation of carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comnih.gov In a potential application, this compound could be converted into an organoboron reagent, which would then be coupled with an aryl halide under palladium catalysis. This approach offers a broad substrate scope and excellent functional group tolerance.

The general transformation is depicted below:

Reaction Scheme: Alpha-Arylation of this compound

Starting MaterialReagentsProductReaction Type
This compound1. Zinc; 2. Aryl halide, Pd catalystPentyl 2-arylpropanoateα-Arylation via Zinc Enolate
This compoundConversion to organoboron reagent, then Aryl halide, Pd catalyst, BasePentyl 2-arylpropanoateSuzuki-Miyaura Coupling

Application in Polymer Chemistry (e.g., ATRP Initiators)

This compound serves as a functional initiator in the field of controlled radical polymerization, most notably in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and well-defined architectures. sigmaaldrich.com The role of the initiator is fundamental to the ATRP process, as it determines the number of growing polymer chains and introduces functionality at one end of the polymer.

The structure of this compound is well-suited for this purpose. It is an α-haloester, a class of compounds widely recognized as efficient initiators for ATRP. cmu.edu The polymerization is initiated through the reversible homolytic cleavage of the carbon-bromine (C-Br) bond, mediated by a transition metal catalyst, typically a copper(I) complex. This process generates a radical species that subsequently propagates by adding to monomer units. The pentyl ester group remains as the α-end group of the resulting polymer chain.

The general mechanism for initiation using an α-haloester like this compound in ATRP is as follows:

Activation: The initiator (R-X, where R is the pentyl propanoate group and X is Br) reacts with the activator, a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). This results in the formation of a radical (R•) and the oxidized metal complex (e.g., X-Cu(II)/Ligand).

Propagation: The generated radical adds to a monomer molecule (M) to form a new polymer chain radical (P1•).

Deactivation: The deactivator, the higher oxidation state metal complex, can transfer the halogen atom back to the growing polymer chain radical. This reforms the dormant species (P1-X) and the activator complex.

This reversible activation-deactivation process establishes a dynamic equilibrium that keeps the concentration of active radical species low, thereby minimizing termination reactions and allowing for controlled polymer growth. The selection of an initiator where the rate of activation is comparable to or faster than the rate of propagation is crucial for achieving high initiation efficiency and producing polymers with narrow polydispersity. cmu.edu

Below is a data table comparing this compound with other common α-haloester initiators used in ATRP.

Initiator NameChemical StructureKey Features
This compound CH₃CH(Br)COOC₅H₁₁Functional initiator introducing a pentyl ester α-end group.
Ethyl 2-bromopropionate (EBrP) CH₃CH(Br)COOC₂H₅A widely used and well-studied ATRP initiator. cmu.edu
Methyl 2-bromopropionate (MBrP) CH₃CH(Br)COOCH₃Similar to EBrP, used for initiating various monomers. cmu.edu
Ethyl 2-bromoisobutyrate (EBiB) (CH₃)₂C(Br)COOC₂H₅A highly active initiator due to the tertiary alkyl halide structure. cmu.edu

Synthetic Utility in Heterocyclic Chemistry

While less documented than its role in polymer chemistry, the chemical structure of this compound offers significant potential as a building block in the synthesis of various heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational structures in medicinal chemistry and materials science. nih.gov The utility of this compound in this context stems from its two key reactive sites: the electrophilic carbon bearing the bromine atom and the ester functionality.

The α-bromo ester moiety is a versatile precursor for constructing heterocyclic rings. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the adjacent carbonyl group can participate in condensation and cyclization reactions. This dual reactivity allows for the formation of diverse ring systems.

One of the classic applications for α-haloesters is in the Hantzsch Thiazole Synthesis . In a reaction analogous to this synthesis, this compound could react with a thioamide (or thiourea) to form a thiazole ring. The reaction proceeds via initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to yield the substituted thiazole.

Another potential application is in the synthesis of nitrogen-containing heterocycles. zioc.ru For instance, reaction with hydrazine derivatives could lead to the formation of pyrazolidinones or other related five-membered rings. The reaction would likely involve an initial nucleophilic attack by a nitrogen atom, displacing the bromide, followed by an intramolecular cyclization via attack on the ester carbonyl.

The table below outlines potential heterocyclic systems that could be synthesized using this compound as a key reagent, based on established synthetic methodologies for α-haloesters. mdpi.com

Heterocyclic SystemCo-reactantGeneral Reaction Type
Thiazoles Thioamides or ThioureaCondensation/Cyclization
Oxazoles AmidesCondensation/Cyclization
Pyrazolidinones Hydrazine derivativesNucleophilic Substitution/Cyclization
Lactones/Lactams Intramolecular cyclization precursorsIntramolecular Cyclization
Imidazoles AmidinesCondensation/Cyclization

These examples highlight the potential of this compound as a versatile synthon in organic synthesis for creating complex and valuable heterocyclic structures. mdpi.com

Advanced Characterization Techniques for Research on Pentyl 2 Bromopropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR for Confirmation of Synthesized Products

One-dimensional ¹H and ¹³C NMR spectra offer primary confirmation of the successful synthesis of Pentyl 2-bromopropanoate (B1255678) by verifying the presence and connectivity of all atoms in the molecule.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For Pentyl 2-bromopropanoate, distinct signals are expected for the protons in the propanoate and pentyl moieties. The proton on the chiral center (CHBr) is anticipated to appear as a quartet, significantly shifted downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group. The methyl protons of the propanoate group will appear as a doublet, coupled to the methine proton. The pentyl group will show a series of signals, with the methylene (B1212753) group attached to the ester oxygen (-O-CH₂-) appearing as a triplet at a downfield position compared to the other alkyl protons.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field (~170 ppm). The carbon atom bonded to bromine (C-Br) is also significantly deshielded, as is the carbon of the methylene group attached to the ester oxygen (-O-CH₂-). The remaining alkyl carbons of the pentyl chain and the methyl group of the propanoate moiety will appear in the upfield region of the spectrum. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures like 2-bromopropane (B125204) and various pentyl esters. docbrown.infodocbrown.info

Atom Label Structure Fragment ¹H NMR Prediction (ppm, Multiplicity) ¹³C NMR Prediction (ppm)
aCH₃ -CH(Br)-1.8 (d)~22
b-CH (Br)-4.4 (q)~45
c-C (=O)--~169
d-O-CH₂ -4.2 (t)~66
e-CH₂-CH₂ -1.7 (p)~28
f-CH₂-CH₂ -1.4 (m)~22
g-CH₂-CH₃ 0.9 (t)~14

d: doublet, q: quartet, t: triplet, p: pentet, m: multiplet

2D NMR Techniques for Complex Structures (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between nuclei, which is essential for unambiguously assigning all signals and confirming the molecule's constitution. harvard.eduuvic.ca

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show a cross-peak between the methine proton (H-b) and the methyl protons (H-a) of the propanoate group. It would also map the connectivity of the pentyl chain, showing correlations between H-d/H-e, H-e/H-f, and H-f/H-g. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects correlations between protons that are close in space, irrespective of whether they are bonded. In a flexible molecule like this ester, it can provide insights into the preferred solution-state conformation.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For example, it would show a correlation between the proton signal at ~4.4 ppm (H-b) and the carbon signal at ~45 ppm (C-b). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons over two to three bonds. This is crucial for connecting different parts of the molecule. Key HMBC correlations for confirming the ester linkage would be between the pentyl protons H-d (-O-CH₂-) and the carbonyl carbon C-c, as well as between the propanoate protons H-a and H-b and the carbonyl carbon C-c. princeton.eduyoutube.com

Table 2: Key Expected 2D NMR Correlations for this compound

Technique Correlating Nuclei Purpose
COSY H-a ↔ H-bConfirms propanoate fragment connectivity
H-d ↔ H-e ↔ H-f ↔ H-gConfirms pentyl chain connectivity
HSQC H-a ↔ C-a; H-b ↔ C-b; etc.Assigns carbon signals based on attached protons
HMBC H-d ↔ C-cConfirms ester linkage (pentyl to carbonyl)
H-b ↔ C-cConfirms ester linkage (propanoate to carbonyl)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary. thermofisher.commdpi.com FTIR is particularly sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds. nih.gov

For this compound, the most prominent feature in the FTIR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. The C-O single bond stretches of the ester linkage will also produce strong signals. The C-Br stretch appears at a lower frequency in the fingerprint region. The alkane C-H stretching and bending vibrations are also readily observable.

Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on standard values for the respective functional groups. nih.govresearchgate.net

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Expected Intensity (FTIR)
C-H (alkane)Stretch2850 - 3000Medium to Strong
C=O (ester)Stretch1735 - 1750Strong
C-O (ester)Stretch1150 - 1250Strong
C-BrStretch500 - 600Medium to Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. libretexts.org

The molecular ion peak of this compound will appear as a characteristic pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This isotopic signature is due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance of approximately 50.7% and 49.3%, respectively. docbrown.infodocbrown.info The nominal molecular weight is 222/224 g/mol for C₈H₁₅⁷⁹BrO₂ / C₈H₁₅⁸¹BrO₂.

The fragmentation of the molecular ion under electron ionization (EI) conditions can proceed through several pathways, including alpha-cleavage and McLafferty rearrangement. miamioh.edu Common fragmentation patterns for esters involve the cleavage of bonds adjacent to the carbonyl group. For alkyl halides, the loss of the halogen atom is a typical fragmentation route. youtube.com

Table 4: Expected Mass Spectrometry Fragments for this compound

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss
222/224[CH₃CH(Br)COOC₅H₁₁]⁺(Molecular Ion)
143[CH₃CHCOOC₅H₁₁]⁺Br•
133/135[CH₃CH(Br)CO]⁺•OC₅H₁₁
71[C₅H₁₁]⁺•OOCCH(Br)CH₃
43[C₃H₇]⁺ or [CH₃CO]⁺Various

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture and are therefore vital for assessing the purity of a synthesized compound.

Chiral Gas Chromatography

This compound possesses a chiral center at the second carbon of the propanoate chain, meaning it can exist as two non-superimposable mirror images called enantiomers (R- and S-isomers). Chiral Gas Chromatography (GC) is the premier technique for separating and quantifying these enantiomers. gcms.cz

This method utilizes a capillary column with a chiral stationary phase (CSP), often a derivative of cyclodextrin. The enantiomers of the analyte interact diastereomerically with the chiral environment of the stationary phase, leading to different retention times. As the sample travels through the column, one enantiomer is retained longer than the other, resulting in their separation into two distinct peaks in the chromatogram. libretexts.org

The enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is calculated from the integrated areas of the two peaks. heraldopenaccess.ussemanticscholar.org

Equation for Enantiomeric Excess (ee): ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers. This analysis is critical in fields like pharmaceutical development and flavor chemistry, where the biological activity or sensory properties of enantiomers can differ significantly.

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. For a moderately polar and volatile compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable and commonly employed method. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, with its pentyl ester group, will exhibit significant retention on a nonpolar stationary phase, such as a C18 (octadecylsilyl) column. The elution of the compound is then achieved by a mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol.

Detailed Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, a robust method can be developed based on the analysis of similar halogenated esters and related compounds. nih.gov For instance, the analysis of 2-bromopropionic acid has been successfully achieved using a C18 column with a mobile phase consisting of acetonitrile and water, with the addition of an acid like phosphoric acid to suppress the ionization of the carboxylic acid group. sielc.com For this compound, an acidic modifier is not strictly necessary but can sometimes improve peak shape.

A typical HPLC method for the analysis of this compound would involve a C18 column and a gradient elution. A gradient is often preferred over isocratic elution to ensure good resolution of the main compound from any potential impurities, which might include the starting materials (pentanol and 2-bromopropionyl halide) or by-products. The initial mobile phase composition would be relatively high in water content to ensure the retention of this compound. The proportion of the organic solvent (acetonitrile or methanol) would then be gradually increased to elute the compound from the column.

Detection is typically achieved using an ultraviolet (UV) detector. Although this compound does not possess a strong chromophore, the ester carbonyl group allows for detection at low UV wavelengths, typically around 205-215 nm.

Below is an interactive data table summarizing a hypothetical, yet scientifically sound, set of HPLC parameters for the analysis of this compound.

ParameterValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution for moderately polar compounds.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier to elute the analyte.
Gradient 70% A to 30% A in 20 minA gradient ensures efficient elution and separation of potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA standard injection volume.
Detector UV at 210 nmThe carbonyl group of the ester allows for UV detection at low wavelengths.

Other Specialized Spectroscopic Methods (e.g., UV-Vis for conjugated derivatives)

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For a simple, saturated ester like this compound, the UV-Vis absorption is not particularly strong or distinctive. The primary electronic transition is the n → π* transition of the carbonyl group in the ester functionality. This transition is typically weak (low molar absorptivity) and occurs in the UV region, generally around 205-215 nm. ucalgary.ca The bromine atom has a minimal effect on this absorption.

The real utility of UV-Vis spectroscopy in the context of this compound research comes to the fore when it is converted into conjugated derivatives. Conjugation, the presence of alternating single and multiple bonds, significantly alters the electronic structure of a molecule and, consequently, its UV-Vis spectrum.

Conjugated Derivatives and Their Spectroscopic Properties:

A common way to create a conjugated system from this compound is to introduce a carbon-carbon double bond adjacent to the carbonyl group, forming an α,β-unsaturated ester. This can be achieved through various organic synthesis reactions. nih.gov

The presence of this conjugation delocalizes the π-electrons over a larger system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb light of a longer wavelength (lower energy). This shift in the absorption maximum (λmax) to a longer wavelength is known as a bathochromic or red shift.

For an α,β-unsaturated ester derived from this compound, the π → π* transition becomes the dominant absorption, and it is significantly more intense than the n → π* transition of the saturated ester. The λmax for such a conjugated system can be estimated using Woodward-Fieser rules or by comparison with similar known compounds. youtube.com Generally, the λmax for an α,β-unsaturated ester would be expected in the range of 220-250 nm.

The following interactive data table compares the expected UV-Vis absorption characteristics of this compound with a hypothetical conjugated derivative.

CompoundTypeChromophoreExpected λmax (nm)Molar Absorptivity (ε)
This compoundSaturated EsterC=O~210Low
Pentyl 2-bromo-2-pentenoateα,β-Unsaturated EsterC=C-C=O~230High

This ability to introduce a strong chromophore through conjugation is a powerful tool for researchers. It allows for more sensitive detection and quantification of the molecule using UV-Vis spectroscopy, which can be particularly useful in kinetic studies or when analyzing very dilute samples.

Computational Chemistry and Theoretical Studies on Pentyl 2 Bromopropanoate

Quantum Chemical Calculations (e.g., DFT Studies)

Theoretical investigations employing quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the molecular properties and reactivity of chemical compounds. However, a comprehensive search of scientific literature reveals a lack of specific DFT studies focused solely on Pentyl 2-bromopropanoate (B1255678). Research mentioning this compound predominantly focuses on its practical application as an initiator in polymerization, without detailing its fundamental computational characterization.

Electronic Structure Analysis

A detailed electronic structure analysis of Pentyl 2-bromopropanoate has not been specifically reported in the available scientific literature. Such an analysis would typically involve using computational methods to determine properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. This information would provide insights into the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack. While general principles of organic chemistry allow for predictions, specific computational data for this compound is not presently available.

Reaction Mechanism Elucidation and Transition State Analysis

There are no specific published studies elucidating the reaction mechanisms involving this compound at a quantum chemical level, nor are there analyses of its transition states. Theoretical studies in this area would involve mapping the potential energy surface for reactions where this molecule participates, for instance, in the initiation step of polymerization. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine activation energies and reaction pathways. This level of detailed computational analysis for this compound itself is not found in the reviewed literature.

Conformational Analysis

A formal conformational analysis of this compound using computational methods is not available in published research. A theoretical conformational analysis would identify the various spatial arrangements of the atoms (conformers) and their relative energies. Due to the flexibility of the pentyl chain and rotation around the ester group's C-O bonds, the molecule can exist in multiple conformations. A thorough study would calculate the potential energy as a function of dihedral angles to identify the most stable, low-energy conformers, which are crucial for understanding its physical properties and steric interactions in a reaction.

Prediction of Regio- and Stereoselectivity

Specific computational studies predicting the regio- and stereoselectivity of reactions involving this compound are absent from the scientific literature. Theoretical predictions in this domain often rely on the analysis of transition state energies for different possible reaction pathways. For a chiral molecule like this compound, computational models could, in principle, be used to predict whether reactions at the stereocenter proceed with inversion or retention of configuration, or to explain the selectivity in reactions involving other parts of the molecule. Without specific studies, any discussion remains speculative.

Molecular Dynamics Simulations (if applicable for interactions)

No molecular dynamics (MD) simulations specifically focused on the interactions of this compound have been reported. MD simulations could be applicable for studying the behavior of this molecule in different solvent environments or its interaction with other molecules, such as monomers or catalysts in a polymerization system. These simulations would provide insights into the dynamic behavior, solvation effects, and intermolecular forces that govern its interactions over time.

Derivatives and Analogues of Pentyl 2 Bromopropanoate

Synthesis and Reactivity of Related Alpha-Haloesters

Alpha-haloesters, the chemical class to which pentyl 2-bromopropanoate (B1255678) belongs, are characterized by the presence of a halogen atom on the carbon adjacent to the ester carbonyl group. This structural feature imparts unique reactivity, making them valuable intermediates in a multitude of organic reactions.

The synthesis of alpha-haloesters can be achieved through several established methods. A common approach is the direct halogenation of the corresponding carboxylic acid or ester. For instance, the Hell-Volhard-Zelinsky reaction allows for the alpha-bromination of carboxylic acids, which can then be esterified to yield the desired alpha-bromoester. Direct halogenation of esters can also be accomplished using various halogenating agents. A patent for the production of ethyl 2-bromopropionate, a close analogue of pentyl 2-bromopropanoate, describes a process involving the acylation chlorination of propionic acid followed by esterification.

The reactivity of alpha-haloesters is dominated by the electrophilic nature of the alpha-carbon and the ability of the halogen to act as a leaving group. They are potent alkylating agents and readily undergo nucleophilic substitution reactions. libretexts.org The rate and mechanism of these substitutions (SN1 or SN2) are influenced by the structure of the alkyl halide, the nature of the nucleophile, and the solvent conditions. libretexts.orglibretexts.org For primary alkyl halides like this compound, the SN2 mechanism, involving a backside attack by the nucleophile, is generally favored. msu.edu

Two of the most notable reactions involving alpha-haloesters are the Reformatsky and Darzens reactions.

Reformatsky Reaction: This reaction involves the treatment of an alpha-haloester with zinc metal to form an organozinc reagent, known as a Reformatsky enolate. This enolate is less reactive than Grignard reagents or lithium enolates, allowing it to react selectively with aldehydes and ketones to form β-hydroxy esters. rsc.orgbiodieseleducation.org This carbon-carbon bond-forming reaction is a powerful tool for the synthesis of more complex molecules.

Darzens Reaction (Glycidic Ester Condensation): In the presence of a base, an alpha-haloester can react with a ketone or aldehyde to form an α,β-epoxy ester, also known as a glycidic ester. researchgate.net The reaction proceeds through the formation of a carbanion at the alpha-position, which then acts as a nucleophile. researchgate.net

The table below summarizes key reactions of alpha-haloesters:

Reaction NameReagentsProduct
Nucleophilic SubstitutionNucleophile (e.g., amines, azides)Substituted ester
Reformatsky ReactionZinc, Aldehyde/Ketoneβ-hydroxy ester
Darzens ReactionBase, Aldehyde/Ketoneα,β-epoxy ester

Modification of the Ester Moiety

The pentyl group in this compound can be readily exchanged for other alkyl or functionalized groups through a process known as transesterification. This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. mdpi.com

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A different alcohol can then attack this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (pentanol in this case) yields the new ester. This process is reversible, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products. ijcce.ac.ir

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the original alkoxide (pentoxide) results in the formation of the new ester. This reaction is also reversible, and the position of the equilibrium is determined by the relative stabilities of the alkoxides. jbiochemtech.com

The choice of catalyst and reaction conditions allows for the synthesis of a wide array of 2-bromopropanoate esters with different ester moieties, thereby tuning the physical and chemical properties of the molecule. For example, the synthesis of biodiesel from triglycerides is a large-scale application of transesterification. mdpi.comnih.gov

Catalyst TypeGeneral ConditionsKey Features
Acid (e.g., H₂SO₄)Excess of new alcohol, heatReversible, equilibrium driven
Base (e.g., NaOCH₃)Anhydrous conditionsReversible, sensitive to water

Introduction of Additional Functionalities

The structure of this compound offers multiple sites for the introduction of new functional groups, leading to the creation of more complex and potentially bioactive molecules.

One primary route for functionalization is through the nucleophilic substitution of the bromide atom. A wide range of nucleophiles can be employed to displace the bromide, introducing functionalities such as amino, azido, and cyano groups. For instance, the reaction with ammonia or primary amines can lead to the synthesis of α-amino acid esters, which are fundamental building blocks of peptides and proteins. wikipedia.org The diastereoselective synthesis of such compounds is a significant area of research, often employing chiral auxiliaries or catalysts to control the stereochemistry of the newly formed stereocenter. rsc.orgnih.gov

Furthermore, the ester group itself can be a handle for introducing new functionalities. For example, reduction of the ester to an alcohol would provide a new site for further chemical modification.

Another strategy involves using the alpha-haloester as a precursor for more complex heterocyclic structures. For example, the reaction of α-haloglycine esters, which are structurally related to this compound, with various nucleophiles has been studied for the synthesis of non-proteinogenic α-amino acids and heterocyclic compounds. nih.gov

The ability to introduce a variety of functional groups onto the this compound scaffold highlights its potential as a versatile starting material in medicinal chemistry and materials science for the development of novel compounds with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for producing pentyl 2-bromopropanoate with high purity?

  • Methodological Answer : The synthesis typically involves esterification of 2-bromopropanoic acid with pentanol under acid catalysis (e.g., sulfuric acid). To optimize purity, control reaction temperature (60–80°C) and use anhydrous conditions to minimize hydrolysis. Monitor progress via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purify via fractional distillation or column chromatography, and confirm purity using NMR (¹H/¹³C) and FT-IR spectroscopy .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Identify the ester carbonyl proton (δ 4.1–4.3 ppm, pentyl-OCH₂), brominated methine proton (δ 4.5–4.8 ppm, CHBr), and alkyl chain protons (δ 0.8–1.7 ppm).
  • ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm), brominated carbon (δ 40–45 ppm), and pentyl chain carbons.
  • FT-IR : Look for ester C=O stretch (~1740 cm⁻¹) and C-Br stretch (~550–650 cm⁻¹). Compare spectra with computational predictions (e.g., DFT) or literature references to resolve ambiguities .

Q. What are the critical storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store in amber glassware under inert atmosphere (argon/nitrogen) at –20°C to minimize hydrolysis or thermal decomposition. Regularly assess stability via GC-MS or HPLC to detect degradation products like 2-bromopropanoic acid. Use Karl Fischer titration to monitor moisture ingress in storage environments .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for this compound across studies?

  • Methodological Answer :

Cross-validate using multiple techniques (e.g., 2D NMR, high-resolution MS) to confirm structural assignments.

Replicate synthesis under standardized conditions to isolate variables (e.g., solvent purity, reaction time).

Compare computational simulations (e.g., Gaussian for NMR chemical shifts) with experimental data to identify outliers.

Publish raw spectral data and detailed experimental logs in supplementary materials to enable peer validation .

Q. What experimental designs are suitable for studying the kinetic stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • Controlled Degradation Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–80°C. Sample at intervals and quantify intact ester via GC-MS.
  • Kinetic Modeling : Apply Arrhenius or Eyring equations to calculate activation energy (Ea) and predict shelf-life.
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways. Correlate degradation rates with computational studies (e.g., transition-state modeling) .

Q. How to design a study investigating the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

Substrate Screening : React with nucleophiles (e.g., amines, thiols) under controlled conditions (polar aprotic solvents, 25–60°C).

Kinetic Profiling : Use stopped-flow spectroscopy or in-situ NMR to monitor reaction progress.

Stereochemical Analysis : For chiral products, employ chiral HPLC or optical rotation measurements.

Computational Support : Perform DFT calculations to map reaction pathways and identify intermediates .

Q. What strategies mitigate biases in interpreting conflicting data on the compound’s biological or catalytic activity?

  • Methodological Answer :

  • Blinded Analysis : Separate synthesis and characterization teams to reduce confirmation bias.
  • Statistical Rigor : Apply ANOVA or t-tests to assess significance of observed effects; predefine exclusion criteria for outliers.
  • Reproducibility Checks : Collaborate with independent labs to validate findings. Publish negative results to avoid publication bias .

Data Analysis and Theoretical Frameworks

Q. How can computational chemistry enhance the interpretation of experimental data for this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects on reactivity.
  • DFT Calculations : Predict NMR/IR spectra, transition states, and thermodynamic parameters.
  • Docking Studies : Explore interactions with biological targets (if applicable). Validate models by comparing computed vs. experimental data .

Q. What methodologies are effective for analyzing byproduct formation during large-scale synthesis?

  • Methodological Answer :

Process Analytical Technology (PAT) : Use inline FT-IR or Raman spectroscopy for real-time monitoring.

Multivariate Analysis : Apply PCA or PLS regression to correlate process variables (e.g., temperature, stirring rate) with impurity profiles.

Scale-Down Models : Mimic industrial conditions in lab reactors to identify critical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.